molecular formula C4H5N3O2 B13100294 2-Nitromethylimidazole CAS No. 393516-79-5

2-Nitromethylimidazole

Cat. No.: B13100294
CAS No.: 393516-79-5
M. Wt: 127.10 g/mol
InChI Key: UJGLGHFVENLPLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitromethylimidazole typically involves the nitration of imidazole derivatives. One common method is the reaction of imidazole with a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the imidazole ring . Another approach involves the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for the formation of disubstituted imidazoles under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration processes, utilizing continuous flow reactors to ensure efficient and controlled nitration. The use of heterogeneous catalysts, such as ZnFe2O4 nanoparticles, has also been explored to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Nitromethylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-nitromethylimidazole involves the reduction of the nitro group to generate reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. In the case of its use as an antibiotic, the reduced nitro group forms free radicals that damage bacterial DNA, proteins, and membranes, ultimately leading to cell death . The compound’s ability to target hypoxic cells makes it particularly effective against anaerobic bacteria and parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 2-Nitromethylimidazole

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry. Additionally, its effectiveness against hypoxic cells highlights its potential in targeting anaerobic infections and certain types of cancer .

Properties

CAS No.

393516-79-5

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

2-(nitromethyl)-1H-imidazole

InChI

InChI=1S/C4H5N3O2/c8-7(9)3-4-5-1-2-6-4/h1-2H,3H2,(H,5,6)

InChI Key

UJGLGHFVENLPLA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C[N+](=O)[O-]

Origin of Product

United States

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